![molecular formula C14H20ClN3O10S2 B1242421 (4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate](/img/structure/B1242421.png)
(4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate
描述
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes functional groups like methylsulfonyl, chloroethyl, carbazic acid, nitro, and dimethoxybenzyl ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester typically involves multiple steps:
Formation of the Carbazic Acid Core: This step may involve the reaction of a suitable carbazic acid precursor with methylsulfonyl chloride under basic conditions.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced through a nucleophilic substitution reaction using a chloroethylating agent.
Attachment of the Nitro and Dimethoxybenzyl Ester Groups: These groups can be introduced through esterification and nitration reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of carboxylic acids from esters.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, it may be used as a probe or reagent to study biochemical pathways and interactions. Its structural features could allow it to interact with specific biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions may make it a candidate for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or materials with specific properties.
作用机制
The mechanism of action of N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
- N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid benzyl ester
- N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 4,5-dimethoxybenzyl ester
Uniqueness
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester is unique due to the presence of both nitro and dimethoxybenzyl ester groups. These functional groups may impart specific chemical and biological properties that distinguish it from similar compounds.
属性
分子式 |
C14H20ClN3O10S2 |
|---|---|
分子量 |
489.9 g/mol |
IUPAC 名称 |
(4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate |
InChI |
InChI=1S/C14H20ClN3O10S2/c1-26-12-7-10(11(18(20)21)8-13(12)27-2)9-28-14(19)17(30(4,24)25)16(6-5-15)29(3,22)23/h7-8H,5-6,9H2,1-4H3 |
InChI 键 |
CZQOERNPUAAJFC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)COC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C)[N+](=O)[O-])OC |
同义词 |
1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-((4,5-dimethoxy-2-nitrobenzyloxy)carbonyl)hydrazine 1,2-BmsClEt-DNCH |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1242341.png)
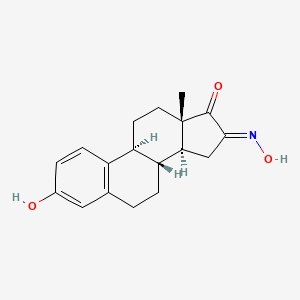
![N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1242344.png)
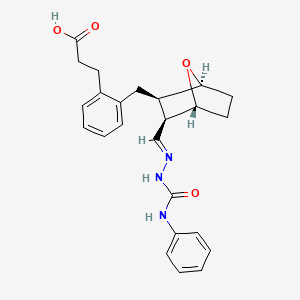
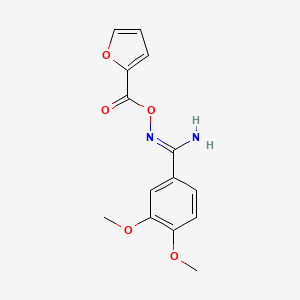
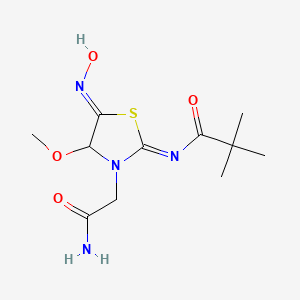
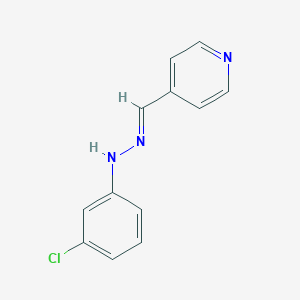
![N-benzyl-4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B1242352.png)

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)
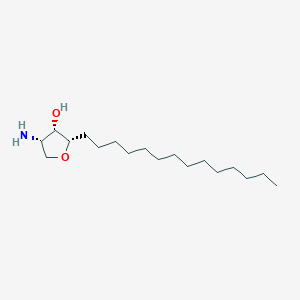
![N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide](/img/structure/B1242358.png)
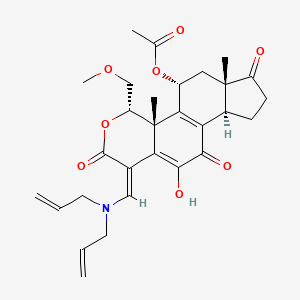
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)
